N-{[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-nitrobenzamide
Overview
Description
N-{[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-nitrobenzamide is a complex organic compound that features a benzoxazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-nitrobenzamide typically involves multi-step organic reactions. One common approach is the condensation of 2-methylbenzoxazole with aromatic aldehydes under acidic conditions to form the benzoxazole core . This core is then further functionalized through a series of reactions including nitration, amidation, and thiolation to introduce the nitrobenzamide and carbamothioyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-{[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-nitrobenzamide undergoes various chemical reactions including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The benzoxazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products Formed
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated derivatives of the benzoxazole ring.
Scientific Research Applications
N-{[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole moiety.
Medicine: Explored for its potential anti-cancer and anti-microbial properties due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The benzoxazole ring can intercalate with DNA, disrupting its function, while the nitrobenzamide group can form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
2-methyl-5-nitro-1,3-benzoxazole: Shares the benzoxazole core but lacks the carbamothioyl and nitrobenzamide groups.
N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide: Similar structure but with a nicotinamide group instead of nitrobenzamide.
Uniqueness
N-{[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-nitrobenzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the benzoxazole and nitrobenzamide moieties allows for a wide range of applications in different fields.
Properties
IUPAC Name |
N-[[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-2-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4S/c1-13-7-10-17-20(11-13)31-22(24-17)15-9-8-14(2)18(12-15)25-23(32)26-21(28)16-5-3-4-6-19(16)27(29)30/h3-12H,1-2H3,(H2,25,26,28,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGADIPUJAUOPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)C)NC(=S)NC(=O)C4=CC=CC=C4[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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